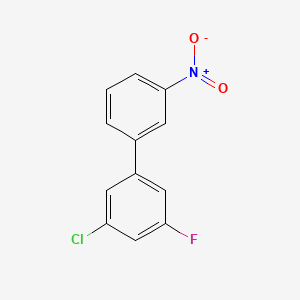

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene

Description

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene (CAS: 1355247-83-4) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a 3-nitrophenyl group. This trifunctionalized structure imparts unique electronic and steric properties, making it valuable in agrochemical, pharmaceutical, and materials science research. The chlorine and fluorine atoms act as electron-withdrawing groups (EWGs), while the nitro group enhances electrophilicity, influencing reactivity in cross-coupling reactions and crystal packing .

Properties

IUPAC Name |

1-chloro-3-fluoro-5-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFZOQWCPOYMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742788 | |

| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-83-4 | |

| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as an amine or thiol, under basic conditions.

Electrophilic Aromatic Substitution (EAS): The compound can participate in reactions like nitration, sulfonation, and halogenation, where the nitro group directs the incoming electrophile to the meta position.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are used under acidic conditions.

Major Products Formed

Nucleophilic Aromatic Substitution: Products include substituted anilines or thiophenols.

Electrophilic Aromatic Substitution: Products include meta-substituted nitro, sulfonic acid, or halogen derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and chloro groups, influences its reactivity and interaction with nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to the formation of stable complexes that can modulate biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related halogenated nitrobenzenes (Table 1).

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene increases electrophilicity compared to methoxy (-OCH₃) analogues, facilitating nucleophilic aromatic substitution (SNAr) reactions . Fluorine vs. Chlorine: Fluorine’s smaller atomic radius reduces steric hindrance but provides stronger inductive electron withdrawal, enhancing stability against hydrolysis compared to chlorine .

Steric and Crystallographic Properties :

Physicochemical Properties

- Solubility: The nitro and halogen substituents reduce aqueous solubility compared to non-halogenated analogs. Fluorine slightly improves lipid solubility, enhancing membrane permeability in bioactive derivatives .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 1-Chloro-3-nitro-5-(trifluoromethyl)benzene) exhibit higher thermal stability due to strong C-F bonds .

Biological Activity

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene (C₆H₃ClFNO₂) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. Its structural formula can be represented as follows:

This compound exhibits unique chemical properties due to the electron-withdrawing effects of the nitro and halogen substituents, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of halogen atoms enhances lipophilicity, allowing for better membrane permeability and potential bioactivity. It may act through mechanisms such as:

- Enzyme Inhibition: Compounds with similar structures have shown potential in inhibiting enzymes involved in cancer progression.

- Receptor Modulation: The compound may interact with specific receptors, altering signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A summary of findings from relevant studies is presented below:

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.41 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.25 | Cytotoxicity observed |

These values suggest that the compound has promising anticancer properties, potentially acting as a lead compound for further drug development.

Case Studies

-

Study on Antitumor Activity:

A study evaluated the antitumor activity of this compound against human breast adenocarcinoma cells (MCF-7). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with an IC₅₀ value of approximately 15.63 μM. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation. -

Mechanistic Insights:

Another research effort focused on understanding the mechanism behind the observed cytotoxicity. The study demonstrated that the compound could induce oxidative stress in cancer cells, leading to DNA damage and subsequent cell death. This was evidenced by increased levels of reactive oxygen species (ROS) and DNA strand breaks in treated cells.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| 1-Chloro-4-nitrobenzene | 20.00 | Mutagenic activity |

| 1-Fluoro-3-(3-nitrophenyl)benzene | 18.50 | Moderate cytotoxicity |

| This compound | 15.63 | Induces apoptosis via ROS generation |

The data suggest that while other compounds exhibit varying degrees of toxicity and mechanisms, this compound demonstrates a distinct capacity for inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.